5-t-Butyl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride
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Overview
Description
5-t-Butyl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom and two oxygen atoms within its bicyclic framework. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Preparation Methods
The synthesis of 5-t-Butyl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often involve the use of specific catalysts and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-t-Butyl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
5-t-Butyl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride has a wide range of scientific research applications:
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing bicyclic structures.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-t-Butyl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes. The compound’s unique structure allows it to modulate the activity of enzymes and receptors, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
5-t-Butyl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride can be compared with other similar compounds, such as:
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound has a similar bicyclic structure but lacks the t-butyl group, which can influence its reactivity and applications.
tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound contains a hydroxyl group and a carboxylate group, making it structurally similar but functionally different.
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride: This compound has a similar bicyclic framework but differs in the positioning of the oxygen and nitrogen atoms.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the t-butyl group, which can significantly influence its chemical properties and applications.
Properties
CAS No. |
84508-88-3 |
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Molecular Formula |
C9H18ClNO2 |
Molecular Weight |
207.70 g/mol |
IUPAC Name |
5-tert-butyl-6,8-dioxa-3-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8(2,3)9-6-10-4-7(12-9)5-11-9;/h7,10H,4-6H2,1-3H3;1H |
InChI Key |
QAYKZMPZXTXYNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C12CNCC(O1)CO2.Cl |
Origin of Product |
United States |
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